molecular formula C21H21N3O2S4 B11027750 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone

1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone

Cat. No.: B11027750
M. Wt: 475.7 g/mol
InChI Key: QYLFHVNJQGJEEX-UHFFFAOYSA-N
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Description

1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, thioxo, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the quinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring.

    Introduction of the thioxo group: This is achieved through the reaction of the quinoline derivative with sulfur-containing reagents.

    Attachment of the ethoxy group: This step involves the alkylation of the quinoline derivative with ethyl halides under basic conditions.

    Formation of the dithiolo ring: This is achieved through the reaction of the quinoline derivative with dithiol reagents.

    Attachment of the pyrimidinyl sulfanyl group: This step involves the reaction of the quinoline derivative with pyrimidinyl thiol under basic conditions.

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and dichloromethane.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Alkyl halides, aryl halides, sodium hydride, and dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Alkyl or aryl-substituted quinoline derivatives.

Scientific Research Applications

1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and DNA.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA to inhibit replication or transcription.

Comparison with Similar Compounds

1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone can be compared with similar compounds such as:

    1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanol: Similar structure but with an alcohol group instead of a ketone.

    1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanoic acid: Similar structure but with a carboxylic acid group instead of a ketone.

    1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanamide: Similar structure but with an amide group instead of a ketone.

Properties

Molecular Formula

C21H21N3O2S4

Molecular Weight

475.7 g/mol

IUPAC Name

1-(8-ethoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone

InChI

InChI=1S/C21H21N3O2S4/c1-5-26-13-6-7-15-14(10-13)17-18(29-30-19(17)27)21(3,4)24(15)16(25)11-28-20-22-9-8-12(2)23-20/h6-10H,5,11H2,1-4H3

InChI Key

QYLFHVNJQGJEEX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CSC4=NC=CC(=N4)C

Origin of Product

United States

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